Phenylpropanolamine Hydrochloride is the hydrochloride salt form of phenylpropanolamine, an alpha- and beta-adrenergic receptor agonist with sympathomimetic activity. Phenylpropanolamine binds to and activates alpha- and beta-adrenergic receptors in the mucosa of the respiratory tract resulting in vasoconstriction and reduction in swelling of nasal mucous membranes and reduction in tissue hyperemia, edema, and nasal congestion. This agent also stimulates the release of norepinephrine from its storage sites resulting in the effects already described. Finally, phenylpropanolamine indirectly stimulates beta-receptors producing tachycardia and a positive inotropic effect.
A sympathomimetic that acts mainly by causing release of NOREPINEPHRINE but also has direct agonist activity at some adrenergic receptors. It is most commonly used as a nasal vasoconstrictor and an appetite depressant.
C9H14ClNO
Phenylpropanolamine hydrochloride
CAS No.: 40626-29-7
Cat. No.: VC20831114
Molecular Formula: C9H13NO.ClH
C9H14ClNO
Molecular Weight: 187.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40626-29-7 |
|---|---|
| Molecular Formula | C9H13NO.ClH C9H14ClNO |
| Molecular Weight | 187.66 g/mol |
| IUPAC Name | (1S,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1 |
| Standard InChI Key | DYWNLSQWJMTVGJ-PRCZDLBKSA-N |
| Isomeric SMILES | C[C@H]([C@H](C1=CC=CC=C1)O)N.Cl |
| SMILES | CC(C(C1=CC=CC=C1)O)N.Cl |
| Canonical SMILES | CC(C(C1=CC=CC=C1)O)N.Cl |
| Melting Point | 381 to 385 °F (NTP, 1992) |
Introduction
Chemical Structure and Properties
Molecular Composition
Phenylpropanolamine hydrochloride is derived from phenylpropanolamine, which has the molecular formula C9H13NO and a molar mass of 151.209 g·mol−1 . The hydrochloride salt has a molecular weight of 187.67 g·mol−1, reflecting the addition of the hydrochloride group . This salt formation enhances the compound's stability and solubility for pharmaceutical applications.
Physical Properties
Phenylpropanolamine hydrochloride exhibits distinct physicochemical characteristics that influence its pharmacological behavior. It has moderate lipophilicity, with an experimental log P value of 0.67, while its predicted log P values range from 0.57 to 0.89 . This lipophilicity profile positions it between highly lipophilic amphetamines and more hydrophilic compounds like phenylephrine, influencing its distribution properties in the body.
For contextual understanding, the experimental log P values of related compounds are:
| Compound | Log P Value |
|---|---|
| Methamphetamine | 2.1 |
| Amphetamine | 1.8 |
| Ephedrine | 1.1 |
| Pseudoephedrine | 0.7 |
| Phenylpropanolamine | 0.67 |
| Phenylephrine | -0.3 |
| Norepinephrine | -1.2 |
The optimal log P for brain permeation and central activity is approximately 2.1 (range 1.5–2.7), which explains why phenylpropanolamine has limited central nervous system effects compared to amphetamines .
Structural Relationships
Phenylpropanolamine belongs to the substituted phenethylamine class, consisting of a cyclic benzene or phenyl group, a two-carbon ethyl moiety, and a terminal nitrogen . The methyl group on the alpha carbon (the first carbon before the nitrogen group) also places this compound in the substituted amphetamine class.
Structurally, phenylpropanolamine is closely related to several important compounds:
-
It is usually formulated as a racemic mixture of the (1R,2S)- and (1S,2R)-enantiomers of β-hydroxyamphetamine
-
It is closely related to ephedrine, pseudoephedrine, amphetamine, and cathinone
The β-hydroxyl group distinguishes phenylpropanolamine from amphetamine and significantly alters its pharmacological profile by increasing hydrophilicity and reducing blood-brain barrier permeation .
Pharmacology
| Compound | Norepinephrine (NE) | Dopamine (DA) | Serotonin (5-HT) |
|---|---|---|---|
| Dextroamphetamine (S(+)-amphetamine) | 6.6–7.2 | 5.8–24.8 | 698–1,765 |
| S(–)-Cathinone | 12.4 | 18.5 | 2,366 |
| Ephedrine ((–)-ephedrine) | 43.1–72.4 | 236–1,350 | >10,000 |
| (+)-Ephedrine | 218 | 2,104 | >10,000 |
| Dextromethamphetamine (S(+)-methamphetamine) | 12.3–13.8 | 8.5–24.5 | 736–1,292 |
| Levomethamphetamine (R(–)-methamphetamine) | 28.5 | 416 | 4,640 |
| (+)-Phenylpropanolamine ((+)-norephedrine) | 42.1 | 302 | >10,000 |
| (–)-Phenylpropanolamine ((–)-norephedrine) | 137 | 1,371 | >10,000 |
| Cathine ((+)-norpseudoephedrine) | 15.0 | 68.3 | >10,000 |
This data reveals that phenylpropanolamine is more selective for norepinephrine release compared to dopamine, and has negligible effects on serotonin release .
Pharmacokinetics
Phenylpropanolamine demonstrates distinct absorption, distribution, metabolism, and excretion characteristics:
Absorption
-
Immediate-release formulations reach peak plasma levels at approximately 1.5 hours (range 1.0 to 2.3 hours)
-
Extended-release formulations reach peak levels after 3.0 to 4.5 hours
-
Linear pharmacokinetics across an oral dose range of 25 to 100 mg
Distribution
-
Brain levels are approximately 40% of those in the heart and 20% of those in the lungs
-
The hydroxyl group at the β carbon increases hydrophilicity and reduces blood-brain barrier permeation
-
Primarily exerts peripheral effects with limited central nervous system impact
Medical Applications
Historical Uses
Phenylpropanolamine hydrochloride has a significant history in pharmaceutical applications:
Clinical Applications
Phenylpropanolamine hydrochloride has been employed in several therapeutic contexts:
-
Decongestant: Used in cold and cough preparations to relieve nasal congestion
-
Nasal vasoconstrictor: Applied to reduce nasal mucosa swelling and secretions
Its effectiveness as a decongestant stems from its ability to stimulate alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction and reduced mucosal edema.
Regulatory Status
Historical Regulatory Timeline
The regulatory history of phenylpropanolamine hydrochloride reflects evolving understanding of its safety profile:
-
Widely available both over-the-counter and by prescription for decades
-
Safety concerns regarding cardiovascular effects and stroke risk emerged
-
Withdrawn from many markets starting in 2000 after studies established an association with increased risk of hemorrhagic stroke
Current Status Worldwide
The current regulatory status of phenylpropanolamine hydrochloride varies globally:
-
Still available in some countries for human and/or veterinary use
-
Where still permitted, often available only by prescription with restricted indications
-
In veterinary medicine, continues to have applications in some regions
Research Findings
Clinical Studies
Numerous clinical studies have investigated various aspects of phenylpropanolamine hydrochloride:
-
Efficacy as a decongestant: Multiple trials have confirmed its effectiveness in reducing nasal congestion through vasoconstriction
-
Weight loss applications: Studies have demonstrated modest short-term effects on appetite
-
Safety evaluations: Extensive research into cardiovascular effects, including interactions with other medications and conditions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume